2-(Phenylamino)butanamide

Description

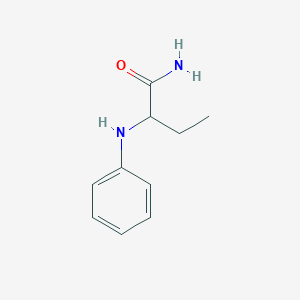

Structure

3D Structure

Properties

IUPAC Name |

2-anilinobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-9(10(11)13)12-8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCJXHIWLITAFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Phenylamino)butanamide (CAS 1218556-32-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(Phenylamino)butanamide, a molecule with potential applications in medicinal chemistry and drug discovery. While public domain data on this specific compound is limited, this document synthesizes available information and provides expert insights into its properties, potential synthesis, and areas of scientific interest.

Core Molecular Identity

This compound is an organic compound characterized by a butanamide backbone with a phenylamino group at the alpha-position. Its unique structure suggests potential for biological activity, drawing parallels to other pharmacologically active phenylamino derivatives.

| Property | Value | Source |

| CAS Number | 1218556-32-1 | [1][2][3] |

| Molecular Formula | C10H14N2O | [2][4] |

| Molecular Weight | 178.23 g/mol | [2][4] |

| SMILES Code | CCC(NC1=CC=CC=C1)C(N)=O | [2] |

| Purity | ≥95% (as offered by some suppliers) | [5] |

Physicochemical Properties and Characterization

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its structure, the following properties can be inferred:

-

Appearance: Likely a solid at room temperature.

-

Solubility: Expected to have limited solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO.

Potential Synthetic Pathways

A definitive, published synthesis for this compound could not be located. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common approach would involve the amidation of a corresponding carboxylic acid or its activated derivative.

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic approach would disconnect the amide bond, leading back to 2-(phenylamino)butanoic acid. This acid can be synthesized from 2-bromobutanoic acid and aniline.

Caption: Proposed Retrosynthetic Pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Synthesis of 2-(Phenylamino)butanoic acid:

-

In a round-bottom flask, dissolve 2-bromobutanoic acid in a suitable solvent such as ethanol.

-

Add an excess of aniline (2-3 equivalents) to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting 2-(phenylamino)butanoic acid by recrystallization or column chromatography.

-

-

Amidation to form this compound:

-

Activate the carboxylic acid group of 2-(phenylamino)butanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or by converting it to an acyl chloride with thionyl chloride.

-

In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., methanolic ammonia).

-

Slowly add the activated carboxylic acid to the ammonia solution at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Potential Biological Activity and Areas for Investigation

While no specific biological activity has been reported for this compound, its structural motifs are present in several classes of bioactive molecules. This suggests that the compound could be a valuable starting point for drug discovery programs.

-

Anticonvulsant Activity: Structurally related butanamides have shown promise as anticonvulsant agents. For instance, a study on 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides revealed potent anticonvulsant properties in animal models of seizures, suggesting a potential role in modulating GABAergic pathways.[6] The butanamide core is also a key feature of the antiepileptic drug levetiracetam, for which 2-aminobutanamide is an important intermediate.[7][8]

-

Anticancer Properties: Phenylamino moieties are found in various anticancer agents. A notable example is the investigation of N-2-(phenylamino)benzamide derivatives as novel anti-glioblastoma agents. These compounds exhibited inhibitory effects on COX-2 and demonstrated anti-proliferation, anti-migration, and anti-invasion properties.[9] This raises the possibility that this compound could serve as a scaffold for the development of new anticancer drugs.

-

Other Potential Applications: The broader class of benzamide and butanamide derivatives has been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects.[10][11]

Future Research Directions

Given the limited data available, several avenues of research are warranted to fully characterize this compound and explore its potential.

Caption: Workflow for Future Research on this compound.

-

Optimized Synthesis and Characterization: The first step should be the development and optimization of a reliable synthetic route to produce high-purity this compound. This should be followed by a thorough characterization of its physicochemical properties, including melting point, solubility, and detailed spectroscopic analysis (NMR, IR, MS).

-

In Vitro Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify potential therapeutic targets. This could include assays for anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities.

-

Structure-Activity Relationship (SAR) Studies: If promising activity is identified, SAR studies should be initiated. This would involve the synthesis and testing of a library of analogues to identify key structural features responsible for the observed biological effects and to optimize potency and selectivity.

Conclusion

This compound (CAS 1218556-32-1) is a chemical entity with limited publicly available data. However, its structural similarity to known bioactive compounds suggests that it holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of epilepsy and oncology. This guide provides a foundational understanding of the compound, including its known properties, a proposed synthetic route, and promising avenues for future research. It is hoped that this will serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

-

Cas no 1218556-32-1 (this compound). Available from: [Link]

-

Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed. Available from: [Link]

-

This compound - CAS:1218556-32-1. Available from: [Link]

-

N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed. Available from: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

-

Pharmacogenomic applications in clinical drug development - PubMed. Available from: [Link]

- CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents.

- CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents.

-

Study of the sites and mechanisms of action of bumetanide in man - PubMed. Available from: [Link]

-

Chemical structure - biological activity relationship in the group of benzamide compounds II. Available from: [Link]

Sources

- 1. This compound | 1218556-32-1 [chemicalbook.com]

- 2. 1218556-32-1|this compound|BLD Pharm [bldpharm.com]

- 3. 1218556-32-1(this compound) | Kuujia.com [de.kuujia.com]

- 4. This compound, CAS [[1218556-32-1]] | BIOZOL [biozol.de]

- 5. This compound - CAS:1218556-32-1 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 6. Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 8. CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 9. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

2-(Phenylamino)butanamide molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(Phenylamino)butanamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. While this specific molecule is not extensively documented in peer-reviewed literature, this paper will extrapolate from foundational principles of stereochemistry and data from analogous structures to build a robust theoretical model. We will delve into the key structural features, predict stable conformations, and outline the experimental and computational methodologies required for empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how molecular geometry and dynamics can influence physicochemical properties and biological activity.

Introduction: The Significance of Molecular Conformation in Drug Design

The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its function. In drug discovery, the specific conformation a molecule adopts when binding to a biological target is a critical determinant of its efficacy and selectivity. Molecules are not static entities; they exist as an ensemble of interconverting conformers. Understanding the energetic landscape of these conformations is therefore paramount.

This compound presents an interesting case study. Its structure, featuring a chiral center, a flexible butyl chain, and an amide group connected to an aromatic ring, suggests a rich conformational isomerism. The interplay of steric hindrance, torsional strain, and potential intramolecular interactions will dictate the preferred spatial arrangement of its constituent parts. This guide will dissect these factors to provide a predictive understanding of its conformational behavior.

Molecular Structure and Key Torsional Angles

The systematic IUPAC name for this compound is this compound. Its structure consists of a butanamide backbone with a phenylamino substituent at the α-carbon. The presence of a chiral center at this carbon means the molecule can exist as two enantiomers: (R)-2-(phenylamino)butanamide and (S)-2-(phenylamino)butanamide.

The key degrees of freedom that define the molecule's conformation are the rotations around several single bonds, known as torsional or dihedral angles. For this compound, the most influential are:

-

τ1 (Cα-N): Rotation around the bond between the α-carbon and the nitrogen of the phenylamino group. This determines the orientation of the phenyl ring relative to the butanamide backbone.

-

τ2 (N-C(aryl)): Rotation around the bond between the nitrogen and the aromatic carbon. This governs the planarity of the phenylamino group.

-

τ3 (Cα-C(O)): Rotation around the bond between the α-carbon and the carbonyl carbon.

-

τ4 (Cα-Cβ): Rotation around the bond in the ethyl side chain.

The interplay of these torsional angles defines the overall shape of the molecule and the relative positioning of its functional groups.

Conformational Analysis: A Predictive Approach

In the absence of specific experimental data for this compound, we can predict its likely conformational preferences by analyzing steric and electronic effects, drawing parallels with structurally related molecules.

The Phenylamino Group Conformation

The orientation of the phenylamino group is a primary determinant of the molecule's overall shape. Steric hindrance between the phenyl ring and the substituents on the α-carbon will be a major factor. It is highly probable that the lowest energy conformation will seek to minimize these steric clashes. Therefore, a staggered arrangement where the bulky phenyl group is positioned away from the other substituents on the chiral center is expected.

The Amide Bond

The amide bond (C(O)-N) itself has a significant rotational barrier due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This results in a planar or near-planar amide group, which can exist in either a trans or cis conformation. For secondary amides like the one in this compound, the trans conformation is overwhelmingly favored energetically due to reduced steric clash between the substituents on the carbonyl carbon and the nitrogen.

Intramolecular Interactions

The potential for intramolecular hydrogen bonding can significantly influence conformational preference. In this compound, a hydrogen bond could potentially form between the N-H of the phenylamino group and the carbonyl oxygen of the amide. The formation of such a bond would depend on the relative orientation of these groups, which is governed by the torsional angles. If formed, this interaction would rigidify the molecular backbone, favoring a more compact conformation.

Experimental and Computational Workflows for Conformation Determination

To empirically determine the conformational landscape of this compound, a combination of experimental and computational techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Experimental Protocol: 2D NOESY

-

Sample Preparation: Dissolve a 5-10 mg sample of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

-

Data Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for a small molecule (typically 300-800 ms).

-

Data Analysis: Analyze the NOESY spectrum for cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons. The presence of NOEs between specific protons provides evidence for their spatial proximity, allowing for the determination of the predominant solution-phase conformation. For instance, an NOE between a proton on the phenyl ring and a proton on the ethyl side chain would indicate a folded conformation.

X-ray Crystallography

X-ray crystallography provides a definitive picture of the molecular conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the solid-state conformation.

Computational Modeling

Computational chemistry offers a powerful in silico approach to explore the conformational energy landscape.

Workflow: Conformational Search and Energy Minimization

-

Structure Building: Construct a 3D model of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves systematically rotating the key torsional angles (τ1-τ4) and evaluating the steric energy of each resulting conformation.

-

Quantum Mechanical Calculations: For the lowest energy conformers identified, perform higher-level quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to obtain more accurate geometries and relative energies. This will provide insight into the population of different conformers at thermal equilibrium.

Visualization of the Integrated Workflow

Spectroscopic Data for 2-(Phenylamino)butanamide: An In-depth Technical Guide

Introduction

Welcome to a comprehensive technical guide on the spectroscopic characterization of 2-(Phenylamino)butanamide. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in α-aminobutyric acid derivatives. The analysis of a molecule's spectroscopic data is fundamental to confirming its identity, purity, and structure. This guide will provide an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

While specific, publicly available experimental spectra for this compound are limited, this guide will leverage data from structurally similar compounds and established spectroscopic principles to provide a robust and predictive analysis. We will delve into the theoretical underpinnings of each technique, present detailed methodologies for data acquisition, and offer a thorough interpretation of the anticipated spectral features.

Molecular Structure and Synthesis Overview

This compound is a derivative of butanamide with a phenylamino group at the alpha position. The molecular structure contains several key features that will be reflected in its spectroscopic data: a phenyl ring, a secondary amine, an amide functional group, and a butyl chain.

A plausible synthetic route for this compound can be adapted from methods used for similar compounds, such as the synthesis of 2-aminobutanamide hydrochloride, which is a key intermediate for some pharmaceuticals.[1][2] The synthesis could involve the reaction of 2-bromobutanamide with aniline in the presence of a suitable base to facilitate the nucleophilic substitution.

Figure 1: Proposed synthesis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts should be referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 6.7 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 7.5 - 8.0 | Broad Singlet | 1H | Amide proton (-C(O)NH₂) |

| ~ 4.5 - 5.0 | Broad Singlet | 1H | Amine proton (-NH-) |

| ~ 3.8 - 4.0 | Triplet | 1H | Methine proton (-CH-) |

| ~ 1.7 - 1.9 | Multiplet | 2H | Methylene protons (-CH₂-) |

| ~ 0.9 - 1.0 | Triplet | 3H | Methyl protons (-CH₃) |

Interpretation:

The aromatic protons on the phenyl ring are expected to appear as a multiplet in the range of 6.7-7.2 ppm. The exact chemical shifts and splitting patterns will depend on the electronic environment. The amide and amine protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration. The methine proton, being adjacent to the electron-withdrawing phenylamino and amide groups, will be shifted downfield. The methylene and methyl protons of the butyl chain will appear further upfield.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 180 | Carbonyl carbon (-C=O) |

| ~ 145 - 150 | Aromatic carbon attached to nitrogen (C-N) |

| ~ 129 | Aromatic carbons (para-C) |

| ~ 120 | Aromatic carbons (ortho-C) |

| ~ 115 | Aromatic carbons (meta-C) |

| ~ 55 - 60 | Methine carbon (-CH-) |

| ~ 25 - 30 | Methylene carbon (-CH₂-) |

| ~ 10 - 15 | Methyl carbon (-CH₃) |

Interpretation:

The carbonyl carbon of the amide group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon directly attached to the nitrogen being the most downfield of the ring carbons. The aliphatic carbons of the butyl chain will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Medium, Broad | N-H stretching (amine and amide) |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2960 - 2850 | Medium | Aliphatic C-H stretching |

| ~ 1650 | Strong | C=O stretching (Amide I band) |

| ~ 1600, 1490 | Medium | C=C stretching (aromatic ring) |

| ~ 1550 | Medium | N-H bending (Amide II band) |

Interpretation:

The IR spectrum will be characterized by strong absorptions corresponding to the N-H and C=O stretching vibrations of the amide and amine groups. The presence of the phenyl group will be confirmed by the aromatic C-H and C=C stretching bands. The aliphatic C-H stretching bands will also be present. The broadness of the N-H stretching band is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

The molecular weight of this compound (C₁₀H₁₄N₂O) is 178.23 g/mol .

| m/z | Possible Fragment |

| 178 | Molecular ion [M]⁺ |

| 134 | [M - C(O)NH₂]⁺ |

| 106 | [C₆H₅NHCH₂]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

Under electron ionization, the molecular ion peak at m/z 178 is expected. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the functional groups. For instance, the loss of the amide group would result in a fragment at m/z 134. Cleavage of the C-C bond between the methine and methylene groups could lead to the formation of a resonance-stabilized ion at m/z 106. The presence of a peak at m/z 93 would indicate the aniline cation radical, and a peak at m/z 77 would correspond to the phenyl cation. The fragmentation pattern of the related compound 2-Butenamide, N-phenyl- also shows characteristic peaks corresponding to the phenylamino moiety.[3][4]

Figure 2: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures, researchers can confidently identify and characterize this compound in their work. The provided protocols offer a starting point for experimental design, and the interpretations of the predicted data are grounded in fundamental spectroscopic principles and data from analogous structures. This comprehensive approach ensures a high degree of scientific integrity and provides a valuable resource for professionals in the field.

References

-

National Institute of Standards and Technology. (n.d.). 2-Butenamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Rao, C. K., Arun, Y., Easwaramoorthi, K., & Perumal, P. T. (2014). 13C NMR spectrum of (1R,2S,2′R)-(–)-2-(2′-butylamino)-1-phenyl-1-propanol HCl (4b). ResearchGate. Retrieved from [Link]

- Google Patents. (2021). CN113784944A - Process for the production of substituted 2-[2-(phenyl)ethylamino]alkanoic amide derivatives.

-

Starytska, O., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. Retrieved from [Link]

- Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

- Google Patents. (2012). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

Li, S., et al. (2021). N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. PubMed. Retrieved from [Link]

-

National Institutes of Health. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. National Library of Medicine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanamide. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butenamide,N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Butyramide. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Butenamide. PubChem. Retrieved from [Link]

Sources

- 1. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 2. CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 3. 2-Butenamide,N-phenyl- [webbook.nist.gov]

- 4. 2-Butenamide,N-phenyl- [webbook.nist.gov]

The Solubility Profile of 2-(Phenylamino)butanamide: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 2-(Phenylamino)butanamide (CAS No. 1218556-32-1), a novel compound of interest in contemporary drug discovery. In the absence of extensive empirical data, this document leverages predictive physicochemical modeling to establish a foundational understanding of its solubility characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic determination of both thermodynamic and kinetic solubility, providing researchers with a robust framework for their own investigations. This guide is intended to empower drug development professionals to make informed decisions regarding the progression of this compound and analogous compounds.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Understanding and characterizing the solubility of a drug candidate across a range of solvents and pH conditions is a non-negotiable aspect of pre-formulation and formulation development. This guide focuses on this compound, a molecule with potential therapeutic applications, for which a detailed public solubility profile is not yet established. By combining predictive analysis with established experimental methodologies, we aim to provide a thorough and practical resource for researchers.

Physicochemical Properties of this compound: A Predictive Approach

A molecule's solubility is intrinsically linked to its physicochemical properties. In the absence of experimental data for this compound, we have employed validated computational models to predict key parameters that govern its solubility.

Predicted Physicochemical Parameters

The following table summarizes the predicted physicochemical properties of this compound. These values provide a theoretical foundation for understanding its likely solubility behavior.

| Property | Predicted Value | Significance in Solubility |

| Molecular Formula | C₁₀H₁₄N₂O | Provides the elemental composition. |

| Molecular Weight | 178.23 g/mol | Influences diffusion and crystal lattice energy. |

| pKa (Acidic) | ~16-17 | The amide proton is very weakly acidic. |

| pKa (Basic) | ~2-3 | The aniline nitrogen is weakly basic due to resonance delocalization. |

| logP | ~1.5 - 2.5 | Indicates a moderate degree of lipophilicity. |

| Melting Point | ~100-120 °C | A higher melting point can correlate with lower solubility.[1][2] |

Note: These values are computationally predicted and should be experimentally verified. The pKa and logP predictions are based on the analysis of similar chemical structures and the application of established prediction algorithms.[3][4][5][6][7][8][9] The melting point is an estimate based on its structural similarity to other phenylacetamide derivatives.[1][2][10]

Interpretation of Predicted Properties

The predicted pKa values suggest that this compound will exist predominantly in its neutral form across the physiological pH range (1-8). The aniline nitrogen's basicity is significantly reduced by the delocalization of its lone pair into the phenyl ring, making it a very weak base. The amide proton is exceptionally weak and will not be deprotonated under normal aqueous conditions. This lack of significant ionization at physiological pH implies that its aqueous solubility will be largely pH-independent in this range.

The predicted logP falls in a range that suggests a balance between lipophilicity and hydrophilicity. According to Lipinski's Rule of Five, a logP value of less than 5 is generally favorable for oral drug absorption.[6] The moderate lipophilicity of this compound suggests that it may have favorable membrane permeability, but its aqueous solubility might be limited.

The estimated melting point is a proxy for the strength of the crystal lattice. A higher melting point generally indicates stronger intermolecular forces in the solid state, which must be overcome for dissolution to occur, often correlating with lower solubility.[1][2]

Theoretical Framework for Solubility

The "Like Dissolves Like" Principle and the Hildebrand Solubility Parameter

The adage "like dissolves like" is a fundamental concept in solubility.[11] It suggests that substances with similar intermolecular forces are more likely to be miscible. The Hildebrand solubility parameter (δ) provides a numerical measure of the cohesive energy density of a substance, which is the energy required to separate its constituent molecules.[12][13][14] Solvents and solutes with similar Hildebrand solubility parameters are more likely to form a solution.[12]

The Hildebrand solubility parameter is calculated as the square root of the cohesive energy density:

δ = √((ΔHv - RT) / Vm)

Where:

-

ΔHv is the heat of vaporization

-

R is the ideal gas constant

-

T is the temperature in Kelvin

-

Vm is the molar volume

While a precise calculation for this compound requires experimental data, we can estimate its Hildebrand parameter based on its structure and compare it to those of common solvents to predict general solubility trends.

Hansen Solubility Parameters: A More Refined Approach

For polar molecules and those capable of hydrogen bonding, the Hildebrand parameter can be an oversimplification. The Hansen Solubility Parameters (HSP) provide a more nuanced model by dividing the total Hildebrand parameter into three components:

δ² = δd² + δp² + δh²

Where:

-

δd is the energy from dispersion forces

-

δp is the energy from polar interactions

-

δh is the energy from hydrogen bonds

By matching the three Hansen parameters of a solute and a solvent, a more accurate prediction of solubility can be achieved.

Predicted Solubility Profile of this compound

Based on the predicted physicochemical properties and theoretical solubility principles, we can anticipate the following solubility profile for this compound:

-

Aqueous Solubility: Due to its moderate lipophilicity (predicted logP ~1.5-2.5) and lack of significant ionization at physiological pH, this compound is expected to have low to moderate aqueous solubility . Its solubility is anticipated to be relatively independent of pH in the range of 1 to 8.

-

Solubility in Organic Solvents:

-

Polar Protic Solvents (e.g., ethanol, methanol): The presence of the amide group, which can act as both a hydrogen bond donor and acceptor, suggests that this compound will exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): The molecule's polarity should allow for favorable interactions with these solvents, leading to good solubility .

-

Nonpolar Solvents (e.g., hexane, toluene): The presence of the polar amide group and the secondary amine will likely limit its solubility in nonpolar solvents. We predict poor solubility in this class of solvents.

-

The following table provides the Hildebrand solubility parameters for a range of common pharmaceutical solvents to aid in the initial selection of solubilizing agents. The principle is that solvents with a Hildebrand parameter closer to that of this compound are more likely to be effective.

| Solvent | Hildebrand Solubility Parameter (MPa½) |

| Hexane | 14.9 |

| Toluene | 18.2 |

| Acetone | 20.2 |

| Ethanol | 26.0 |

| Methanol | 29.7 |

| Dimethyl Sulfoxide (DMSO) | 26.4 |

| Water | 47.8 |

Experimental Determination of Solubility: Protocols and Methodologies

To move from prediction to empirical fact, rigorous experimental determination of solubility is essential. The following sections detail the standard protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for its determination.[15][16]

This protocol outlines the determination of the thermodynamic solubility of this compound in a given solvent system.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[11][17][18]

Data Analysis: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically starting from a concentrated stock solution in an organic solvent like DMSO. It is a high-throughput method often used in early drug discovery.[19][20][21][22]

This protocol describes a common method for assessing kinetic solubility by measuring light scattering from precipitated particles.[19]

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Liquid handling system or multichannel pipette

-

Nephelometer (plate reader with light scattering detection)

Procedure:

-

Plate Preparation: Dispense a small volume (e.g., 2 µL) of the this compound DMSO stock solution into the wells of a 96-well plate. Prepare a serial dilution of the stock solution in DMSO to cover a range of concentrations.

-

Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well.

-

Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Diagram of the Kinetic Solubility (Nephelometry) Workflow:

Caption: Workflow for Kinetic Solubility Determination via Nephelometry.

Conclusion

While experimental data for the solubility of this compound remains to be published, this technical guide provides a robust framework for its investigation. Through the application of predictive physicochemical modeling, we have established a theoretical solubility profile, suggesting low to moderate aqueous solubility and good solubility in polar organic solvents. The detailed experimental protocols for thermodynamic and kinetic solubility determination offer researchers a clear path to obtaining empirical data. A thorough understanding of the solubility of this compound is paramount for its successful development as a therapeutic agent, and the methodologies outlined herein provide the necessary tools for this critical characterization.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971–1975.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 937–944.

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971–1975.

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(5), 1781–1787.

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 27(1), 59-69.

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Al-Tikriti, Y., Voutchkova-Kostal, A., & Kostal, J. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Journal of Molecular Liquids, 389, 122851.

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

- Singh, S., & Singh, J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of pharmaceutical and biomedical analysis, 108, 128–135.

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

- Gonzalez, M. A., & Marques, M. R. C. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 36-41.

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]

- Persson, A. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]

-

OnlyTRAININGS. (n.d.). Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science. Retrieved from [Link]

- Avdeef, A., & Tsinman, K. (2010). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of pharmaceutical sciences, 99(6), 2845–2855.

- Ou, S. P., Wang, S., Zhou, X. M., & Chen, L. (2015). Solubility Behaviour of Baicalin in Polar and Non-Polar Solvents: Solubility Parameters Approach. Asian Journal of Chemistry, 27(3), 963-967.

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hildebrand - Hansen Solubility Parameters. Retrieved from [Link]

- Stierand, K., & Rarey, J. (2021). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach.

- Tetko, I. V., Novotarskyi, S., Sushko, I., & Pandey, A. K. (2014). How accurately can we predict the melting points of drug-like compounds?.

- Tetko, I. V., Novotarskyi, S., Sushko, I., & Pandey, A. K. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?.

- Zhang, S., Liu, K., Wu, J., Zhang, J. Z. H., & He, X. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical chemistry chemical physics : PCCP, 25(8), 6061–6073.

- Shanley, T. P., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical science, 10(21), 5557–5568.

-

ResearchGate. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in... Retrieved from [Link]

- Avdeef, A., & Tsinman, K. (2016). Solubility Temperature Dependence Predicted from 2D Structure. Pharmaceutical research, 33(3), 633–653.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Shanley, T. P., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(21), 5557-5568.

- Medhi, C., & Sarmah, P. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. International Journal of Molecular Sciences, 24(2), 1461.

- Shanley, T. P., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

Sources

- 1. How Accurately Can We Predict the Melting Points of Drug-like Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]

- 14. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. enamine.net [enamine.net]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Biological Activity of 2-(Phenylamino)butanamide

Distribution: Internal, for Research & Development Professionals

Abstract

The landscape of modern drug discovery necessitates the early and accurate prediction of a novel chemical entity's biological activity to streamline development and conserve resources. This guide provides a comprehensive, in-depth analysis of the predicted biological activity of 2-(Phenylamino)butanamide, a small molecule with a yet-uncharacterized pharmacological profile. By leveraging computational methodologies, structural analog analysis, and established principles of medicinal chemistry, we will construct a robust hypothesis for its mechanism of action. This document will further detail a sequential, multi-tiered in vitro validation workflow designed to empirically test these predictions. The protocols and logical frameworks presented herein are intended to serve as a technical blueprint for researchers, scientists, and drug development professionals initiating an investigation into this and similar novel chemical entities.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a small molecule characterized by a central butanamide scaffold linked to a phenylamino moiety. The structure, while seemingly simple, contains key functional groups that are prevalent in a wide array of biologically active compounds. The presence of a chiral center at the second carbon of the butanamide chain implies the existence of (R) and (S) enantiomers, a critical consideration as stereochemistry often dictates pharmacological specificity and potency.

Given the absence of published data on the biological effects of this compound, a predictive approach is paramount. This guide will deconstruct the molecule's constituent parts—the phenylamino pharmacophore and the butanamide scaffold—to infer its likely biological targets. This in silico and analog-based prediction will then inform the design of a rigorous and efficient experimental validation cascade.

Predictive Analysis: Deconstructing the Pharmacophore for Target Identification

The initial step in characterizing a novel compound is to predict its biological targets through computational and analog-based methods. This in silico approach is a cost-effective and rapid way to generate testable hypotheses.[1][2]

Structural Analog Analysis: Learning from "Chemical Cousins"

The core principle of this analysis is that structurally similar molecules often exhibit similar biological activities. The phenylamino and butanamide motifs are present in numerous approved drugs and clinical candidates, providing a rich dataset from which to draw inferences.

Several classes of compounds bearing the phenylamino scaffold have demonstrated significant therapeutic potential. For instance, derivatives of 2-(phenylamino)aceto-hydrazides have been identified as potent inhibitors of eosinophil peroxidase, an enzyme implicated in inflammatory diseases.[3] Furthermore, the 2-(phenylamino) moiety is a key feature in scaffolds developed as inhibitors of Monoamine Oxidase B (MAO-B) for the treatment of neurodegenerative disorders like Parkinson's disease.[4] In the realm of oncology, 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives act as potent Mnk2 inhibitors, and N-2-(phenylamino)benzamide derivatives have shown promise as anti-glioblastoma agents through the inhibition of Cyclooxygenase-2 (COX-2).[5][6][7]

The butanamide portion of the molecule also has precedence in pharmacologically active agents. Notably, the butanamide derivative S 19812 is a dual inhibitor of cyclooxygenase and lipoxygenase, possessing both anti-inflammatory and analgesic properties.[8][9]

The following table summarizes key structural analogs and their established biological activities, forming the basis of our predictive hypothesis.

| Analog Compound Class | Key Structural Motif | Established Biological Activity | Potential Therapeutic Area | Reference |

| 2-(Phenylamino)aceto-hydrazides | Phenylamino | Eosinophil Peroxidase Inhibition | Inflammatory Diseases | [3] |

| 2-(Phenylamino)-dihydroquinazolinones | Phenylamino | MAO-B Inhibition | Neurodegenerative Diseases | [4] |

| 5-(2-(Phenylamino)pyrimidin-4-yl)thiazoles | Phenylamino | Mnk2 Kinase Inhibition | Oncology | [5] |

| N-2-(Phenylamino)benzamides | Phenylamino | COX-2 Inhibition | Oncology, Inflammation | [6][7] |

| Substituted Butanamides (e.g., S 19812) | Butanamide | COX/LOX Dual Inhibition | Inflammation, Pain | [8][9] |

In Silico Target Prediction and Molecular Docking Workflow

Modern computational tools can further refine these analog-based predictions. Machine learning algorithms, trained on vast libraries of compound-target interaction data, can predict the probability of a novel molecule binding to a range of biological targets.[10][11]

A proposed in silico workflow would involve:

-

Molecular Fingerprinting: Convert the 2D structure of this compound into a numerical vector (a "fingerprint") that encodes its structural features.[10]

-

Machine Learning Model Application: Input this fingerprint into a pre-trained deep learning model to generate a ranked list of potential protein targets.[11]

-

Molecular Docking Simulation: For the highest-ranking predicted targets, perform molecular docking studies. This involves simulating the binding of this compound into the active site of the target protein to estimate its binding affinity and identify key interactions.[12]

This computational cascade allows for the prioritization of targets for subsequent in vitro validation.

Proposed In Vitro Validation Cascade: From Hypothesis to Empirical Data

A structured, multi-tiered screening cascade is essential for efficiently validating the in silico predictions.[13] The cascade should progress from broad, high-throughput screens to more specific and mechanistically informative assays.

Tier 1: Broad-Spectrum Kinase and GPCR Profiling

Given the prevalence of the phenylamino scaffold in kinase inhibitors, an initial broad-spectrum kinase panel screen is a logical first step.

Experimental Protocol: Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

-

Plate Preparation: Dispense this compound across a concentration gradient into a 384-well assay plate. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Reaction Initiation: Add the target kinase, its specific substrate, and ATP to each well to initiate the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Measure the luminescent signal, which is proportional to kinase activity.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value for any observed inhibitory activity.

A similar high-throughput screening approach should be employed for a panel of G-protein coupled receptors (GPCRs), as many centrally-acting drugs interact with this receptor class.

Tier 2: Focused Assays Based on Top Predictions

Based on the analog analysis and in silico predictions, focused assays for MAO-B and COX-2 are highly recommended.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare a reaction buffer containing MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a detection reagent (e.g., horseradish peroxidase and Amplex Red).

-

Compound Incubation: Add varying concentrations of this compound to the assay wells, followed by the MAO-B enzyme. Allow for a pre-incubation period (e.g., 15 minutes).

-

Reaction Start: Initiate the reaction by adding the substrate.

-

Signal Detection: Monitor the increase in fluorescence over time as the substrate is converted to a fluorescent product. The rate of this increase is proportional to MAO-B activity.

-

IC50 Determination: Plot the rate of reaction against the compound concentration to calculate the IC50 value.

Experimental Protocol: COX-2 Inhibition Assay (Cell-Based)

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and seed into 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression and activity of COX-2.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of Prostaglandin E2 (PGE2), a major product of COX-2 activity, in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Determine the extent to which this compound inhibits PGE2 production and calculate its IC50.

Mandatory Visualizations: Workflow and Pathway Diagrams

To clearly illustrate the proposed scientific process, the following diagrams are provided.

Caption: Predictive workflow for this compound.

Caption: Predicted inhibition of the COX-2 signaling pathway.

Potential Therapeutic Applications

Based on the predictive analysis, this compound exhibits a high potential to be active in one or more of the following therapeutic areas:

-

Neurodegenerative Diseases: If the compound proves to be a potent MAO-B inhibitor, it could be a valuable lead for the development of new treatments for Parkinson's or Alzheimer's disease.[4]

-

Inflammatory Disorders: Should the compound demonstrate significant COX-2 or dual COX/LOX inhibitory activity, it could be explored as a novel anti-inflammatory agent for conditions such as arthritis.[8][9]

-

Oncology: Inhibition of key signaling kinases like Mnk2 or the COX-2 pathway in cancer cells could position this scaffold as a starting point for the development of new anti-cancer therapeutics.[5][7]

Conclusion

While the biological activity of this compound remains to be empirically determined, a rigorous analysis of its structural components allows for the formulation of several compelling and testable hypotheses. The phenylamino moiety strongly suggests potential interactions with kinase, monoamine oxidase, and cyclooxygenase enzyme families. This guide outlines a logical, efficient, and technically detailed workflow to move from these in silico predictions to robust in vitro data. The successful execution of this validation cascade will elucidate the true therapeutic potential of this novel chemical entity and pave the way for its further development.

References

- General pharmacology of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase p

- Computational/in silico methods in drug target and lead prediction. PubMed Central.

- In Silico Prediction of Phyllalbine Bioactivity: A Technical Guide. Benchchem.

- Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accur

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed.

- A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University.

- Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase p

- In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. Bentham Science.

- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.

- Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. PubMed.

- 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. PubMed.

- How to Develop a Successful in vitro Screening Strategy.

- Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. PLOS ONE.

- Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)

- N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation.

- N-2-(phenylamino)

Sources

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. General pharmacology of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cs230.stanford.edu [cs230.stanford.edu]

- 11. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches | PLOS One [journals.plos.org]

- 12. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. international-biopharma.com [international-biopharma.com]

An In-Depth Technical Guide to the Research-Use Compound: 2-(Phenylamino)butanamide

Abstract

This technical guide provides a comprehensive overview of 2-(Phenylamino)butanamide (CAS No. 1218556-32-1), a specialized chemical compound of interest for researchers in drug development and medicinal chemistry. Due to its limited availability in mainstream chemical catalogs, this document outlines strategies for procurement, emphasizes the critical need for rigorous incoming quality control, and provides validated, step-by-step analytical protocols. Furthermore, it explores the compound's potential therapeutic relevance, particularly in the context of neurodegenerative diseases, by examining its structural relationship to known BACE1 inhibitors. This guide is intended for researchers, principal investigators, and laboratory managers who require a reliable framework for sourcing, verifying, and utilizing non-standardized research compounds.

Introduction and Scientific Context

This compound is a small molecule belonging to the class of butanamide derivatives. While not a widely commercialized reagent, its core structure is featured in patent literature concerning the development of inhibitors for Beta-secretase 1 (BACE1)[1][2][3]. BACE1 is a critical enzyme in the amyloidogenic pathway, responsible for cleaving the amyloid precursor protein (APP)[2]. This cleavage is a key step in the formation of amyloid-β (Aβ) peptides, which subsequently aggregate to form the amyloid plaques characteristic of Alzheimer's disease[2].

The inhibition of BACE1 is therefore a major therapeutic strategy aimed at reducing Aβ production and slowing the progression of Alzheimer's disease[1][2]. The structural motif of this compound appears in compounds designed to fit into the active site of BACE1, suggesting its potential as a research tool for studying neurodegenerative pathways or as a scaffold for novel inhibitor development[1][4][5]. Given this context, obtaining and verifying the purity and identity of this compound is a prerequisite for any meaningful scientific investigation.

Sourcing and Procurement of this compound

2.1. Commercial Availability

A limited number of specialty chemical providers list this compound for research purposes. It is imperative to vet these suppliers for quality management certifications and their ability to provide comprehensive analytical data for each batch.

| Supplier | Catalog Number (Example) | CAS Number | Notes |

| BIOZOL | CBS-TYB55632 | 1218556-32-1 | Typically available with a lead time of 3-4 weeks.[6] |

| BLD Pharm | BD01067159 | 1218556-32-1 | Listed for research use only.[7] |

| Dana Bioscience | BD01067159-50mg | 1218556-32-1 | Available in small quantities (e.g., 50mg).[8] |

2.2. Custom Synthesis

For larger quantities or specific purity requirements, custom synthesis is the most viable procurement route. When engaging a contract research organization (CRO) for custom synthesis, it is crucial to define a clear statement of work that includes:

-

Purity Specification: Minimum acceptable purity (e.g., >98% by HPLC).

-

Analytical Deliverables: A Certificate of Analysis (CoA) with raw data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

-

Synthesis Route: While the exact synthesis may be proprietary, understanding the general approach can help anticipate potential impurities. Routes may be adapted from patent literature concerning related aminobutanamide derivatives[9][10][11][12].

Mandatory Incoming Quality Control (QC) Workflow

Given the specialized nature of this compound, independent verification of its identity and purity upon receipt is non-negotiable. Failure to perform rigorous QC can lead to irreproducible results and wasted resources.

Below is a recommended workflow for incoming material validation.

Caption: Workflow for incoming quality control of this compound.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to assess the purity of the compound by separating it from potential impurities. The principles are based on validated methods for related aminobutanamide compounds[13][14][15].

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. By using a gradient of an organic solvent, compounds with different polarities elute at different times, allowing for quantification of the main peak area relative to impurity peaks.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in Methanol or Acetonitrile.

-

Dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (based on the phenyl chromophore).

-

Injection Volume: 10 µL.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks.

-

Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. The acceptance criteria should be ≥95%, preferably ≥98%.

-

Protocol: Identity Verification by LC-MS and NMR

Rationale: Mass spectrometry confirms the molecular weight, while NMR spectroscopy provides definitive structural confirmation by analyzing the chemical environment of each proton.

A. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Methodology: Use the same HPLC method as described above, but direct the eluent into an electrospray ionization (ESI) mass spectrometer.

-

Expected Mass: The molecular formula for this compound is C₁₀H₁₄N₂O.

-

Molecular Weight: 178.23 g/mol .

-

Expected Ion (Positive Mode, [M+H]⁺): m/z = 179.24 .

-

-

Analysis: Confirm the presence of the expected parent ion in the mass spectrum corresponding to the main HPLC peak.

B. Proton NMR (¹H-NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Structural Interpretation: While a reference spectrum is ideal, the expected chemical shifts and coupling patterns for the key protons of the this compound structure can be predicted. The spectrum should be consistent with the proposed structure, showing signals for the ethyl group, the methine proton at the chiral center, the aromatic protons, and the amide/amine protons.

Potential Research Applications and Experimental Design

The primary research application for this compound is as a tool compound or starting point for investigating BACE1 inhibition.

BACE1 Inhibition Assays

A researcher who has successfully procured and validated this compound would likely proceed with in vitro enzymatic assays.

Caption: Experimental workflow for determining the IC50 value against BACE1.

Rationale: A FRET (Förster Resonance Energy Transfer) assay is a common method to measure BACE1 activity. A peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by BACE1, the fluorophore is released from the quencher, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Safety, Handling, and Storage

As this compound is a novel research chemical, comprehensive toxicological data is not available. Therefore, it must be handled with appropriate caution. Safety data for structurally related compounds like (S)-2-Aminobutanamide hydrochloride indicate potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[16][17][18][19].

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound[17].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[16][19]. Avoid contact with skin and eyes[17].

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at -20°C is recommended, especially for solutions in DMSO.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. ResearchGate. [Link]

-

Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. [Link]

-

(S)-2-Amino-N-(3-fluoro-2-((phenylamino)methyl)phenyl)butanamide. Pharmaffiliates. [Link]

-

This compound 50mg. Dana Bioscience. [Link]

- US Patent US10723729B2 - BACE1 inhibitors.

-

Compounds and Their Use as BACE Inhibitors: Patent Highlight. National Institutes of Health (NIH). [Link]

-

Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. [Link]

-

MSDS of L-2-Aminobutanamide hydrochloride. Capot Chemical. [Link]

- Bace inhibitors - NZ596579A.

- US Patent US12043631B2 - BACE1 inhibitors for the treatment of Alzheimer's disease.

- WO2016172255A1 - Compounds and their use as bace1 inhibitors.

-

2-Phenylbutanamide PubChem Entry. National Institutes of Health (NIH). [Link]

- EP2524910A1 - Process for the resolution of aminobutyramide.

-

2-(Phenylamino)acetamide PubChem Entry. National Institutes of Health (NIH). [Link]

-

2-phenyl-N-(2-phenylethyl)butanamide PubChem Entry. National Institutes of Health (NIH). [Link]

- CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

- CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

- CN105198768A - Synthesis method for 2-aminobutanamide.

-

An asymmetric synthesis of Levetiracetam. Rasayan J. Chem. [Link]

- CN105646265A - Method for synthesizing (S)-2-aminobutanamide.

Sources

- 1. US10723729B2 - BACE1 inhibitors - Google Patents [patents.google.com]

- 2. Compounds and Their Use as BACE Inhibitors: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NZ596579A - Bace inhibitors - Google Patents [patents.google.com]

- 4. US12043631B2 - BACE1 inhibitors for the treatment of Alzheimer's disease - Google Patents [patents.google.com]

- 5. WO2016172255A1 - Compounds and their use as bace1 inhibitors - Google Patents [patents.google.com]

- 6. This compound, CAS [[1218556-32-1]] | BIOZOL [biozol.de]

- 7. 1218556-32-1|this compound|BLD Pharm [bldpharm.com]

- 8. danabiosci.com [danabiosci.com]

- 9. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 10. CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 11. CN105198768A - Synthesis method for 2-aminobutanamide - Google Patents [patents.google.com]

- 12. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. capotchem.com [capotchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. echemi.com [echemi.com]

Methodological & Application

Synthesis of 2-(Phenylamino)butanamide via Ullmann Condensation: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 2-(phenylamino)butanamide, a valuable scaffold in medicinal chemistry, via a copper-catalyzed Ullmann condensation. The protocol details the N-arylation of 2-bromobutanamide with aniline, leveraging a copper(I) catalyst and a suitable ligand to facilitate the carbon-nitrogen bond formation. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and guidance on product characterization.

Introduction: The Significance of the Ullmann Condensation in N-Arylamide Synthesis